molecular formula C20H18FN3O4S B2387266 1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899738-74-0

1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2387266
CAS No.: 899738-74-0
M. Wt: 415.44
InChI Key: AAKYQXKGOBMLSD-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and related structures have been synthesized and evaluated for their biological activities, including as selective COX-2 inhibitors. This research found that substituents such as methoxy, methyl, and fluoro on adjacent phenyl rings significantly impact the COX-2 inhibitory activity. Some compounds in this series demonstrated excellent in vivo activity in inflammation models, suggesting potential therapeutic applications for inflammatory conditions (Singh et al., 2004).

Molecular Structure and Docking Simulations

Studies on molecular structure using X-ray diffraction and docking simulations have been carried out on compounds structurally similar to 1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. These studies provide insight into the compound's conformation and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Sagar et al., 2017).

Antimicrobial and Antitubercular Potential

Novel pyrazole derivatives containing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies against Mycobacterium tuberculosis enzymes indicate the potential of these compounds as antitubercular agents, with some compounds showing significant activity against bacterial strains, highlighting their potential in addressing antimicrobial resistance (Shingare et al., 2022).

Sulfonamides and Antibacterial Activity

The synthesis and evaluation of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate structurally related to the compound of interest, have demonstrated good yields and potent antimicrobial activity. These studies contribute to the understanding of the structure-activity relationship and the development of new antibacterial agents (Janakiramudu et al., 2017).

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-14-8-9-15(24(25)26)13-19(14)29(27,28)23-12-11-22-10-4-7-18(22)20(23)16-5-2-3-6-17(16)21/h2-10,13,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKYQXKGOBMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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